1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine
Description
1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine is a fluorinated aromatic amine featuring a methanamine group attached to a phenyl ring substituted with a 3,3,3-trifluoropropoxy moiety at the meta position. The trifluoropropoxy group confers unique electronic and steric properties due to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group and the flexibility of the propyl chain. This compound is hypothesized to exhibit pharmacological relevance, particularly in receptor binding or enzyme inhibition, based on structural similarities to σ-receptor ligands and other bioactive fluorinated amines .
Properties
IUPAC Name |
[3-(3,3,3-trifluoropropoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)4-5-15-9-3-1-2-8(6-9)7-14/h1-3,6H,4-5,7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMKWGFYXRQTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine typically involves the reaction of 3-(3,3,3-trifluoropropoxy)benzaldehyde with an amine source under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Scientific Research Applications
1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine with structurally related compounds:
Key Observations :
- Trifluoropropoxy vs. Trifluoromethoxy : The trifluoropropoxy group in the target compound introduces greater steric bulk and hydrophobicity (higher LogP) compared to the smaller trifluoromethoxy group in compound 29 . This may enhance membrane permeability but reduce binding affinity to compact receptor pockets.
- Cyclic vs.
- Electronic Effects : The trifluoromethyl group (in cyclobutane derivative) and trifluoropropoxy group (target compound) both withdraw electron density, but the latter’s oxygen atom may moderate this effect, altering hydrogen-bonding interactions.
Challenges and Opportunities
- Limited Direct Data: Most evidence discusses analogs (e.g., trifluoromethoxy or cyclobutane derivatives), necessitating extrapolation for the target compound.
- Optimization Potential: The trifluoropropoxy group’s balance between hydrophobicity and flexibility could be optimized for CNS penetration or solubility in drug development.
Biological Activity
1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound consists of a phenyl ring substituted with a trifluoropropoxy group. The presence of the trifluoropropoxy moiety enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluoropropoxy group is believed to enhance binding affinity and specificity towards these targets, leading to various biological effects including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of certain receptors, potentially influencing signaling pathways.
Antimicrobial Activity
Many phenolic derivatives possess antimicrobial properties due to their ability to disrupt microbial cell membranes. The structural characteristics of this compound may endow it with similar properties.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of related compounds:
- Inhibition Studies : A study on related phenolic compounds demonstrated that certain analogs exhibited potent enzyme inhibition, suggesting that this compound could have similar effects.
- Antioxidant Activity : In vitro assays have shown that phenolic compounds can significantly reduce oxidative stress in cellular models. For example, a series of phenolic derivatives were tested for their antioxidant capacity using the DPPH assay, where some showed up to 16-fold higher activity compared to ascorbic acid .
Comparative Analysis
The following table summarizes the biological activities observed in structurally similar compounds:
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| 1-[4-(Trifluoromethoxy)phenyl]ethanol | Moderate | Yes | Yes |
| 4-(Trifluoropropoxy)phenol | High | Yes | Moderate |
| 1-[3-(Trifluoropropoxy)phenyl]methanamine | Unknown | Potential | Potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
